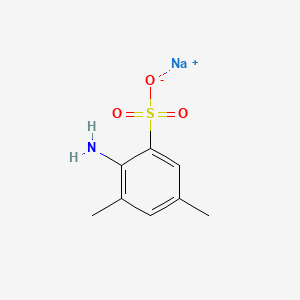
Sodium 4-amino-m-xylene-5-sulphonate
Beschreibung
Sodium 4-amino-m-xylene-5-sulphonate (CAS registration date: 31 May 2018) is an aromatic sulfonate derivative characterized by an amino group at the 4-position and a sulfonate group at the 5-position on a meta-xylene backbone . This compound belongs to a broader class of sodium sulfonates, which are widely utilized in industrial and pharmaceutical applications due to their solubility, stability, and reactivity.
Eigenschaften
CAS-Nummer |
64501-85-5 |
|---|---|
Molekularformel |
C8H11NNaO3S |
Molekulargewicht |
224.23 g/mol |
IUPAC-Name |
sodium;2-amino-3,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c1-5-3-6(2)8(9)7(4-5)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12); |
InChI-Schlüssel |
ITXVLCSEWYNJER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N)C.[Na+] |
Kanonische SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)N)C.[Na] |
Andere CAS-Nummern |
64501-85-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis focuses on structurally related sodium sulfonates and sulfonamides, emphasizing substituent patterns, functional groups, and inferred applications based on available evidence.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The chloro group in Sodium 4-amino-6-chlorotoluene-3-sulphonate likely improves stability in harsh chemical environments, making it suitable for industrial dye synthesis . The hydroxy group in Sodium 4-aminosalicylate enhances water solubility and bioavailability, aligning with its pharmaceutical use .
Functional Group Diversity: Compounds like CF5 () incorporate sulfonamide and isoindoline-dione groups, which are common in kinase inhibitors or protease inhibitors, suggesting roles in targeted drug design . this compound lacks these complex moieties, positioning it as a simpler intermediate for further functionalization .
Registration and Commercial Relevance: this compound and its analogs (e.g., Sodium 4-amino-6-chlorotoluene-3-sulphonate) were registered concurrently in 2018, indicating coordinated development for niche industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


